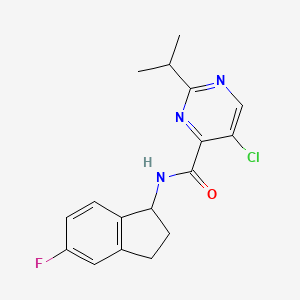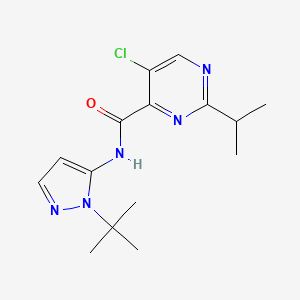![molecular formula C17H22F2N2O3S B6964612 N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B6964612.png)
N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, a cyclopropane ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by the introduction of the difluorophenyl group and subsequent functionalization to incorporate the piperidine and sulfonamide moieties. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired transformations efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound’s unique properties make it useful in various industrial processes, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and cyclopropane ring play crucial roles in binding to these targets, while the piperidine and sulfonamide moieties contribute to the compound’s overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(2,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide
- N-[1-[2-(3,5-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide
Uniqueness
N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[2-(3,4-difluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O3S/c1-20(25(2,23)24)12-5-7-21(8-6-12)17(22)14-10-13(14)11-3-4-15(18)16(19)9-11/h3-4,9,12-14H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBDYKPORSBTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2CC2C3=CC(=C(C=C3)F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B6964532.png)
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(3-methyltriazolo[4,5-b]pyridin-7-yl)methanone](/img/structure/B6964533.png)
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B6964538.png)
![(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B6964546.png)
![5-nitro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)imidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B6964554.png)
![(3,5-Dimethyl-1,2-thiazol-4-yl)-[3-(methylsulfonylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6964555.png)
![3-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6964557.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide](/img/structure/B6964581.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B6964584.png)


![4-acetyl-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B6964602.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide](/img/structure/B6964610.png)

